molecular formula C15H14ClN3O6 B1665452 Acreozast CAS No. 123548-56-1

Acreozast

Cat. No. B1665452
M. Wt: 367.74 g/mol
InChI Key: VNVBCWREJHKWSG-UHFFFAOYSA-N
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Patent
US04912135

Procedure details

To a solution of 4-chloro-3,5-diaminobenzonitrile (6.7 g) in pyridine (150 ml) is added dropwise acetoxyacetyl chloride (9.5 ml) at room temperature. The mixture is stirred at room temperature for 3 hours, and thereafter, pyridine is distilled off under reduced pressure. To the residue is added water, and the resulting solid substance is separated by filtration and dissolved in chloroform, and the insoluble substance is filtered off. The filtrate is washed with water and then with aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting solid substance is recrystallized from ethanol to give the title compound (4.3 g) having the following physical properties.
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
9.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([NH2:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[NH2:11].[C:12]([O:15][CH2:16][C:17](Cl)=[O:18])(=[O:14])[CH3:13]>N1C=CC=CC=1>[C:12]([O:15][CH2:16][C:17]([NH:11][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([NH:10][C:17](=[O:18])[CH2:16][O:15][C:12](=[O:14])[CH3:13])[C:2]=1[Cl:1])[C:6]#[N:7])=[O:18])(=[O:14])[CH3:13]

Inputs

Step One
Name
Quantity
6.7 g
Type
reactant
Smiles
ClC1=C(C=C(C#N)C=C1N)N
Name
Quantity
9.5 mL
Type
reactant
Smiles
C(C)(=O)OCC(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
pyridine is distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue is added water
CUSTOM
Type
CUSTOM
Details
the resulting solid substance is separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in chloroform
FILTRATION
Type
FILTRATION
Details
the insoluble substance is filtered off
WASH
Type
WASH
Details
The filtrate is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with aqueous saturated sodium chloride solution, dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The resulting solid substance is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(=O)OCC(=O)NC=1C=C(C#N)C=C(C1Cl)NC(COC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.